![molecular formula C15H19NO6 B13991575 2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid CAS No. 92653-37-7](/img/structure/B13991575.png)
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid is an organic compound with a complex structure that includes an acetamido group, a methoxy group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the reaction of an amine with acetic anhydride to form the acetamido group.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Dimethylphenyl Group: This step involves the use of Friedel-Crafts alkylation to attach the dimethylphenyl group to the central carbon atom.
Formation of the Propanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy and dimethylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetamido-2-[(4-methoxyphenyl)methyl]propanedioic acid
- 2-Acetamido-2-[(3,5-dimethylphenyl)methyl]propanedioic acid
- 2-Acetamido-2-[(4-methoxy-3-methylphenyl)methyl]propanedioic acid
Uniqueness
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid is unique due to the presence of both methoxy and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92653-37-7 |
|---|---|
Formule moléculaire |
C15H19NO6 |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
2-acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H19NO6/c1-8-5-11(6-9(2)12(8)22-4)7-15(13(18)19,14(20)21)16-10(3)17/h5-6H,7H2,1-4H3,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
QBZMEKYDDKSOKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)CC(C(=O)O)(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


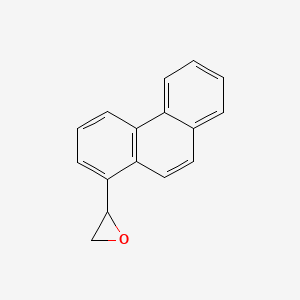


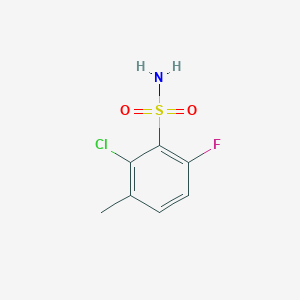
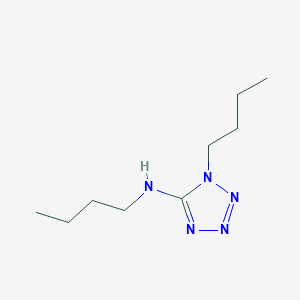
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)

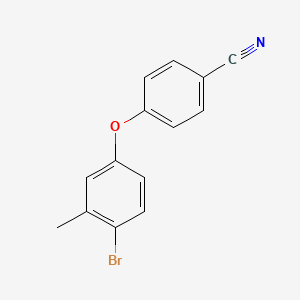

![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
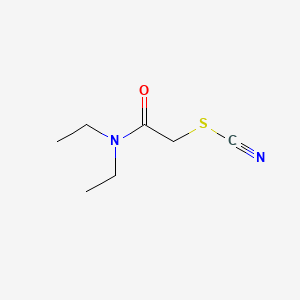

![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
